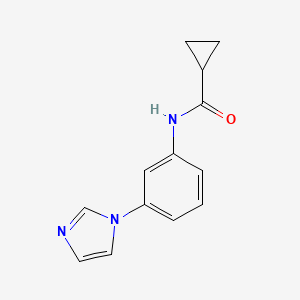
N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide, commonly known as PAC-1, is a small molecule inhibitor that has shown promising results in cancer research. It was first synthesized in 2004 by researchers at the University of Illinois at Urbana-Champaign. Since then, PAC-1 has been extensively studied for its potential as a cancer therapeutic agent.
Mechanism of Action
PAC-1 has been shown to activate procaspase-3, a precursor to the caspase-3 enzyme that plays a crucial role in apoptosis. By activating procaspase-3, PAC-1 induces apoptosis in cancer cells. Additionally, PAC-1 has been shown to inhibit the activity of the protein kinase PIM1, which is overexpressed in many cancer types.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in cancer cells through the activation of procaspase-3. It has also been shown to inhibit the activity of PIM1, which is overexpressed in many cancer types. In addition, PAC-1 has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of PAC-1 is its small size, which allows it to easily penetrate cell membranes and reach its target. PAC-1 has also been shown to be effective in a variety of cancer models, indicating its potential as a broad-spectrum cancer therapeutic agent. However, one limitation of PAC-1 is its low solubility, which can make it difficult to work with in the lab.
Future Directions
There are many potential future directions for research on PAC-1. One area of interest is the development of PAC-1 analogs with improved solubility and potency. Additionally, further studies are needed to understand the mechanisms of action of PAC-1 and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of PAC-1 in humans.
Synthesis Methods
The synthesis of PAC-1 involves the reaction of 3-bromoaniline with cyclopropanecarboxylic acid followed by the addition of imidazole. The resulting compound is purified through recrystallization to obtain pure PAC-1.
Scientific Research Applications
PAC-1 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. PAC-1 has also been studied for its potential to overcome chemotherapy resistance in cancer cells.
properties
IUPAC Name |
N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-4-5-10)15-11-2-1-3-12(8-11)16-7-6-14-9-16/h1-3,6-10H,4-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVJTMDGBPNAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

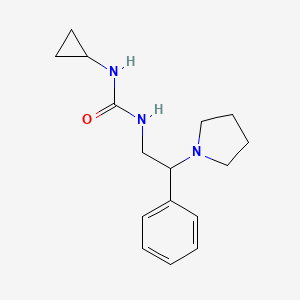
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
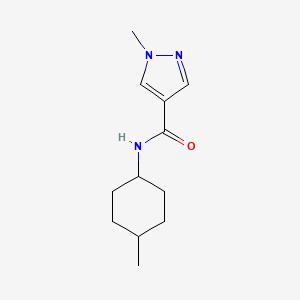
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)
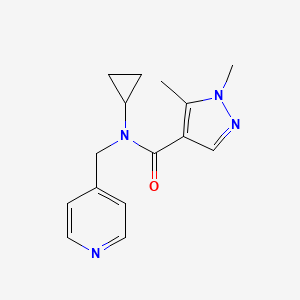

![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
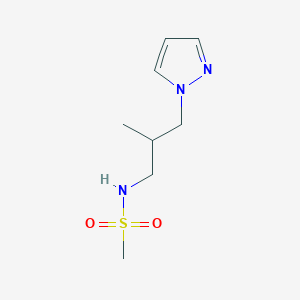
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)

![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)
